3-Amino-5-ethoxy-4-iodo-benzaldehyde

Description

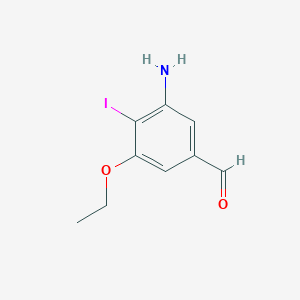

3-Amino-5-ethoxy-4-iodo-benzaldehyde is a substituted benzaldehyde derivative featuring an amino group (-NH₂) at position 3, an ethoxy group (-OCH₂CH₃) at position 5, and an iodine atom at position 4 on the benzene ring. The aldehyde functional group (-CHO) at position 1 makes it a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, heterocyclic compounds, and coordination complexes. Its unique substitution pattern influences its electronic properties, solubility, and reactivity, distinguishing it from structurally analogous compounds.

Properties

Molecular Formula |

C9H10INO2 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

3-amino-5-ethoxy-4-iodobenzaldehyde |

InChI |

InChI=1S/C9H10INO2/c1-2-13-8-4-6(5-12)3-7(11)9(8)10/h3-5H,2,11H2,1H3 |

InChI Key |

XBWHGRDKVCRMLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1I)N)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparison

The compound 3-ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde (CAS: 662159-41-3) serves as a key structural analog . Below is a comparative breakdown:

| Property | 3-Amino-5-ethoxy-4-iodo-benzaldehyde | 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde |

|---|---|---|

| Molecular Formula | C₉H₁₀INO₂ (estimated) | C₁₆H₁₄I₂O₃ |

| Molecular Weight | ~291 g/mol | 508.09 g/mol |

| Substituents | -NH₂ (position 3), -OCH₂CH₃ (5), I (4) | -OCH₂CH₃ (3), I (5), [(4-iodobenzyl)oxy] (4) |

| Key Functional Groups | Aldehyde, amino, ethoxy, iodo | Aldehyde, ethoxy, iodo, benzyloxy |

Key Observations :

- The amino group in the primary compound introduces basicity and nucleophilic reactivity, absent in the analog.

- The analog’s [(4-iodobenzyl)oxy] group adds steric bulk and a second iodine atom, increasing molecular weight by ~74% compared to the primary compound.

- Both compounds retain the aldehyde group, but electronic effects differ: the amino group (electron-donating) in the primary compound may activate the aldehyde for nucleophilic addition, while the analog’s electron-withdrawing iodines and benzyloxy group could deactivate it .

This compound :

- Amino Group: Facilitates condensation reactions (e.g., Schiff base formation) and metal coordination.

- Iodo Substituent : Enables cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura) for aryl-aryl bond formation.

- Ethoxy Group : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).

3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde :

Electronic and Solubility Profiles

- In contrast, the analog’s electron-withdrawing groups reduce ring reactivity.

- Solubility: The primary compound’s amino group improves solubility in aqueous acidic media (via protonation), whereas the analog’s nonpolar benzyloxy group enhances solubility in organic solvents like chloroform or ethyl acetate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.